molecular formula C7H6N2O B165043 3-(Hydroxymethyl)picolinonitrile CAS No. 131747-56-3

3-(Hydroxymethyl)picolinonitrile

Cat. No. B165043
M. Wt: 134.14 g/mol
InChI Key: HPSFXGJWKADMPK-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)picolinonitrile is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.14 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

A unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles, which could include 3-(Hydroxymethyl)picolinonitrile, is achieved via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N-O bond cleavage of isoxazolopyridines under mild reaction conditions in a stepwise and one-pot fashion .


Molecular Structure Analysis

The molecular structure of 3-(Hydroxymethyl)picolinonitrile consists of a picolinonitrile group with a hydroxymethyl group attached .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(Hydroxymethyl)picolinonitrile are not found in the search results, it’s worth noting that pinacol boronic esters, which are structurally related to 3-(Hydroxymethyl)picolinonitrile, have been studied for their reactivity .


Physical And Chemical Properties Analysis

3-(Hydroxymethyl)picolinonitrile has a molecular weight of 134.14 . It is recommended to be stored in an inert atmosphere, under -20°C .

Scientific Research Applications

Synthetic Methodologies

A novel synthetic approach to 3-hydroxy-4-substituted picolinonitriles, which could potentially include compounds similar to 3-(Hydroxymethyl)picolinonitrile, was developed through a gold(I)-catalyzed cyclization process. This method demonstrates the utility of 3-(Hydroxymethyl)picolinonitrile precursors in constructing complex molecular architectures under mild conditions, emphasizing its role in facilitating the synthesis of heterocyclic compounds with potential pharmacological applications (Fukuhara, Yugandar, Fuse, & Nakamura, 2018).

Mechanistic Studies and Catalysis

Research into the ammoxidation of 3-picoline to nicotinonitrile, a process relevant to the production of niacin (vitamin B3), showcases the application of 3-(Hydroxymethyl)picolinonitrile in elucidating reaction mechanisms. Novel catalytic systems have been developed for this transformation, highlighting the role of 3-(Hydroxymethyl)picolinonitrile in the advancement of catalytic chemistry and the sustainable synthesis of vitamins (Raja, Adams, Blom, Pearl, Gianotti, & Thomas, 2009).

Photophysical Studies

The study of 3-hydroxy-picolinic acid, which shares structural similarities with 3-(Hydroxymethyl)picolinonitrile, through theoretical quantum chemistry methods, provides insights into the excited-state proton transfer mechanisms. Such research underscores the potential of 3-(Hydroxymethyl)picolinonitrile derivatives in the development of advanced materials with specific photophysical properties (Rode & Sobolewski, 2012).

Luminescent Materials

The preparation of lanthanide complexes with 3-hydroxypicolinic acid demonstrates the use of 3-(Hydroxymethyl)picolinonitrile derivatives in creating novel luminescent materials. These complexes show promising applications in nanocomposite materials for photoluminescence, highlighting the material science applications of 3-(Hydroxymethyl)picolinonitrile and its derivatives (Soares-Santos, Nogueira, Félix, Drew, Ferreira, Carlos, & Trindade, 2003).

Safety And Hazards

While specific safety data for 3-(Hydroxymethyl)picolinonitrile was not found in the search results, it’s important to handle all chemicals with appropriate safety measures, including wearing protective equipment and avoiding release to the environment .

properties

IUPAC Name

3-(hydroxymethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-4-7-6(5-10)2-1-3-9-7/h1-3,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSFXGJWKADMPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437401
Record name 3-(Hydroxymethyl)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)picolinonitrile

CAS RN

131747-56-3
Record name 3-(Hydroxymethyl)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131747-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Hydroxymethyl)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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